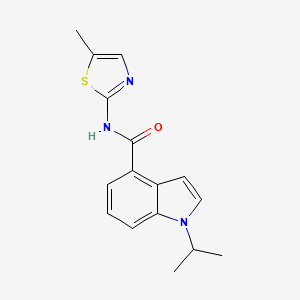
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of cyclohexyl and methyl groups further enhances its chemical reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of o-nitroaniline with glyoxal in the presence of a strong acid. The resulting benzoxadiazole intermediate is then reacted with cyclohexylamine and methylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.
Biology: Employed in imaging techniques to visualize cellular processes and track the movement of biomolecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxadiazole ring can bind to metal ions, altering their activity and affecting various biochemical pathways. Additionally, the compound’s fluorescent properties enable it to act as a reporter molecule, providing insights into cellular functions and dynamics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.
N-[(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]glycinamide: A related compound with similar fluorescent properties.
Uniqueness
N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide stands out due to its unique combination of the benzoxadiazole ring with cyclohexyl and methyl groups. This structural arrangement enhances its stability and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C15H20N4O2 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
N-(2,1,3-benzoxadiazol-4-yl)-2-[cyclohexyl(methyl)amino]acetamide |
InChI |
InChI=1S/C15H20N4O2/c1-19(11-6-3-2-4-7-11)10-14(20)16-12-8-5-9-13-15(12)18-21-17-13/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,16,20) |
InChI-Schlüssel |
QBLBYPXFKAGQOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)NC1=CC=CC2=NON=C21)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14932750.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide](/img/structure/B14932751.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B14932753.png)

![5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-[2-(pyrimidin-2-ylamino)ethyl]-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B14932759.png)

![2-(3,4-diethoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14932774.png)


![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14932787.png)
![5-{[4-(4-Butylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B14932794.png)


![2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone](/img/structure/B14932816.png)
